molecular formula C14H13N5OS B2548875 3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-phenyl-4(1H)-pyridazinone CAS No. 866049-46-9

3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-phenyl-4(1H)-pyridazinone

Cat. No. B2548875
CAS RN: 866049-46-9
M. Wt: 299.35
InChI Key: KJYNRCUUXAKNHR-UHFFFAOYSA-N
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Description

The compound 3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-phenyl-4(1H)-pyridazinone is a derivative of pyridazinone, which is a class of compounds known for their diverse biological activities. The structure of this compound suggests that it may have potential antimicrobial properties, as indicated by the presence of the triazole and pyridazinone moieties, which are often associated with such activity.

Synthesis Analysis

The synthesis of related pyridazinone derivatives typically involves the reaction of various starting materials to form the core pyridazinone structure, followed by further functionalization. For instance, the synthesis of pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines starts from a carboxylic acid derivative, which then undergoes a series of reactions including condensation with amines, reaction with ethyl chloroformate and sodium azide, and Curtius rearrangement to afford various substituted products . Similarly, the synthesis of 3-substituted pyridazino derivatives involves the reaction of a hydrazide with carbon disulfide and subsequent reactions to introduce additional substituents like the sulfur atom methylation or cyclodehydration to form different heterocyclic systems .

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is characterized by the presence of a pyridazinone core, which can be further modified with various substituents. The presence of a triazole ring, as in the compound of interest, suggests a heterocyclic system that could be synthesized through reactions involving cyclodehydration or azide intermediates . The specific substituents and their positions on the core structure play a crucial role in determining the chemical behavior and biological activity of these compounds.

Chemical Reactions Analysis

Pyridazinone derivatives undergo a variety of chemical reactions that allow for the introduction of different functional groups. These reactions include, but are not limited to, condensation with aldehydes, reaction with amines, and cyclodehydration with acetyl chloride . The reactivity of the sulfur atom in thione or thiocyanate derivatives also allows for further functionalization, as seen in the methylation reactions . These reactions are essential for the diversification of the pyridazinone scaffold and the generation of compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives are influenced by their molecular structure. The introduction of various substituents can affect properties such as solubility, melting point, and stability. For example, the presence of an ethoxy group or a sulfanyl group could impact the compound's lipophilicity and, consequently, its antimicrobial activity . The in vitro antibacterial screening of some pyridazinone derivatives has revealed moderate activity against Gram-positive bacteria, indicating that these compounds could serve as leads for the development of new antimicrobial agents .

Scientific Research Applications

Triazole Derivatives in Medicinal Chemistry

Triazole derivatives are an important class of heterocyclic compounds, known for their wide range of biological activities. The versatility of triazole chemistry allows for structural variations that have been explored for the development of new drugs. Triazole-containing compounds have shown a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Notably, the preparation and synthesis of triazole derivatives are subjects of considerable interest, aimed at enhancing their efficacy and sustainability in drug development. The interest in novel triazole derivatives highlights the ongoing search for new therapeutic agents against emerging diseases and drug-resistant pathogens (Ferreira et al., 2013).

Pyridazinone Compounds as COX-2 Inhibitors

Pyridazinones have been identified as potent and selective COX-2 inhibitors, showcasing significant potential in the treatment of pain and inflammation associated with conditions like arthritis. The selective inhibition of COX-2 by pyridazinone compounds, such as ABT-963, emphasizes their importance in developing safer anti-inflammatory therapies with fewer gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). This class of compounds exemplifies the pursuit of targeted therapies that offer improved efficacy and safety profiles (Asif, 2016).

Antioxidant Capacity of Triazole Derivatives

The antioxidant properties of triazole derivatives are also noteworthy. The study of 1,2,4-triazole-3-thione derivatives has shown these compounds possess significant antioxidant and antiradical activities, potentially beneficial in mitigating oxidative stress-related conditions. Comparisons with biogenic amino acids highlight the therapeutic potential of triazole derivatives in enhancing the body's antioxidant defenses, further illustrating the compound's versatility in medicinal chemistry (Kaplaushenko, 2019).

properties

IUPAC Name

3-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-1-phenylpyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c1-2-18-13(15-16-14(18)21)12-11(20)8-9-19(17-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYNRCUUXAKNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=NN(C=CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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